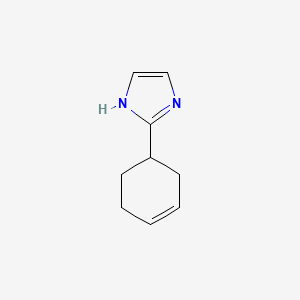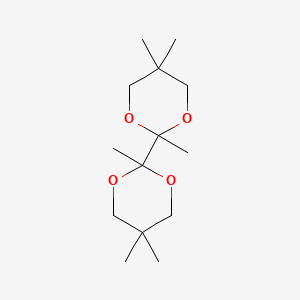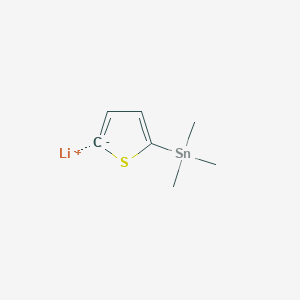![molecular formula C21H16O3 B14365841 3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one CAS No. 92688-35-2](/img/structure/B14365841.png)
3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one: is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a biphenyl group attached to a benzofuran core, which is further substituted with a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative of biphenyl with a halogenated benzofuran derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 3-([1,1’-Biphenyl]-4-yl)-3-hydroxy-2-benzofuran-1(3H)-one.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1-ol.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. Benzofuran derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Therefore, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is investigated for its potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects. Researchers are particularly interested in its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it may interact with receptors in the nervous system, leading to its potential use as an anti-inflammatory agent.
類似化合物との比較
- 3-([1,1’-Biphenyl]-4-yl)-3-hydroxy-2-benzofuran-1(3H)-one
- 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1-ol
- 4-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one
Comparison: Compared to similar compounds, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is unique due to the presence of the methoxy group at the 3-position of the benzofuran ring. This substitution significantly influences its chemical reactivity and biological activity. For instance, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the biphenyl group provides structural rigidity, which can enhance the compound’s binding affinity to specific molecular targets.
特性
CAS番号 |
92688-35-2 |
|---|---|
分子式 |
C21H16O3 |
分子量 |
316.3 g/mol |
IUPAC名 |
3-methoxy-3-(4-phenylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O3/c1-23-21(19-10-6-5-9-18(19)20(22)24-21)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 |
InChIキー |
ACIDKCFXJSEXBJ-UHFFFAOYSA-N |
正規SMILES |
COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


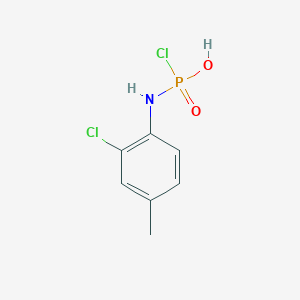
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
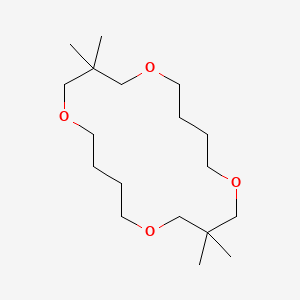
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
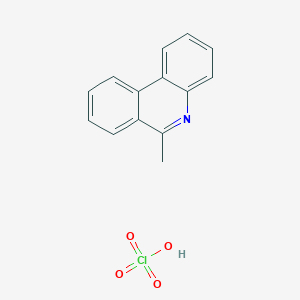
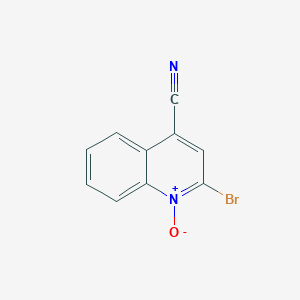
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)

![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-2-fluoro-](/img/structure/B14365827.png)
